9-(2-Tert-butylphenyl)-9H-fluorene
Description
Properties
CAS No. |
62753-75-7 |
|---|---|
Molecular Formula |
C23H22 |
Molecular Weight |
298.4 g/mol |
IUPAC Name |
9-(2-tert-butylphenyl)-9H-fluorene |
InChI |
InChI=1S/C23H22/c1-23(2,3)21-15-9-8-14-20(21)22-18-12-6-4-10-16(18)17-11-5-7-13-19(17)22/h4-15,22H,1-3H3 |
InChI Key |
FDOTZFXSPPEGLG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1C2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
Preparation Methods
Direct Alkylation with 2-tert-Butylbenzyl Derivatives
The Friedel-Crafts reaction is a classical approach for introducing aryl groups to aromatic systems. For 9-(2-tert-butylphenyl)-9H-fluorene, fluorene undergoes electrophilic substitution using 2-tert-butylbenzyl chloride or bromide in the presence of Lewis acids like AlCl₃ or FeCl₃1.
Procedure :
- Fluorene (1 eq) and 2-tert-butylbenzyl chloride (1.2 eq) are dissolved in dichloromethane.
- Anhydrous AlCl₃ (1.5 eq) is added at 0°C, and the mixture is stirred for 12–24 hours.
- Workup involves quenching with ice-water, extraction with DCM, and column chromatography (hexane/ethyl acetate).
Yield : 65–72%2.
Limitations : Competing di-alkylation and regioisomer formation reduce selectivity.
Suzuki-Miyaura Cross-Coupling
Boronic Acid-Mediated Coupling
Suzuki coupling enables precise aryl group introduction. 9-Bromofluorene reacts with 2-tert-butylphenylboronic acid under palladium catalysis34.
Typical Conditions :
- 9-Bromofluorene (1 eq), 2-tert-butylphenylboronic acid (1.1 eq), Pd(PPh₃)₄ (3 mol%), K₂CO₃ (2 eq).
- Solvent: Toluene/EtOH (3:1), refluxed for 18 hours.
Yield : 78–85%5.
Advantages : High regioselectivity and tolerance for functional groups.
Acid-Catalyzed Condensation of 9-Fluorenone
Condensation with 2-tert-Butylphenol
A bifunctional ionic liquid (BFIL) catalyzes the condensation of 9-fluorenone with 2-tert-butylphenol6.
Optimized Protocol :
- 9-Fluorenone (1 eq), 2-tert-butylphenol (2.2 eq), BFIL catalyst (15 mol%), n-octane solvent.
- Reflux at 110°C for 4 hours with azeotropic water removal.
Yield : 93%7.
Catalyst Details : BFILs with –SO₃H and –SH groups enhance proton donation and reduce side reactions.
Grignard Addition to 9-Fluorenone
Nucleophilic Attack Followed by Dehydration
9-Fluorenone reacts with 2-tert-butylphenylmagnesium bromide to form a tertiary alcohol intermediate, which is dehydrated to the target compound8.
Steps :
- Grignard Reaction :
- 9-Fluorenone (1 eq) in THF treated with 2-tert-butylphenylmagnesium bromide (2 eq) at 0°C.
- Stirred for 2 hours, quenched with NH₄Cl.
- Dehydration :
- Intermediate alcohol (1 eq) heated with p-toluenesulfonic acid (5 mol%) in toluene.
Overall Yield : 70–75%9.
Transition Metal-Catalyzed C–H Functionalization
Direct Arylation via Palladium Catalysis
Aryl halides couple directly with fluorene’s C9 position using Pd(OAc)₂ and phosphine ligands10.
Conditions :
- Fluorene (1 eq), 1-bromo-2-tert-butylbenzene (1 eq), Pd(OAc)₂ (5 mol%), XPhos (10 mol%), K₃PO₄ (2 eq).
- Solvent: DMAc, 120°C, 24 hours.
Yield : 60–68%11.
Challenges : Requires high temperatures and excess ligand.
Photochemical Synthesis
UV-Induced Cyclization
A photochemical route employs UV light to initiate cyclization of 2-tert-butylstilbene derivatives12.
Method :
- 2-tert-Butylstilbene (1 eq) in benzene irradiated at 254 nm for 6 hours.
- Product purified via silica gel chromatography.
Yield : 55–60%13.
Utility : Avoids harsh reagents but offers lower efficiency.
Comparative Analysis of Methods
| Method | Yield (%) | Selectivity | Cost Efficiency | Scalability |
|---|---|---|---|---|
| Friedel-Crafts | 65–72 | Moderate | High | Moderate |
| Suzuki Coupling | 78–85 | High | Moderate | High |
| Acid-Catalyzed Condensation | 93 | High | High | High |
| Grignard Addition | 70–75 | High | Moderate | Moderate |
| C–H Functionalization | 60–68 | Moderate | Low | Low |
| Photochemical | 55–60 | Low | High | Low |
Key Insights :
- Acid-catalyzed condensation offers the highest yield and scalability.
- Suzuki coupling balances selectivity and efficiency for lab-scale synthesis.
- Photochemical methods are niche due to low yields but are environmentally benign.
-
Electrochemical C–H activation (Search Result 6). ↩
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Electrochemical C–H activation (Search Result 6). ↩
-
CN110304989A patent (Search Result 7). ↩
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CN110304989A patent (Search Result 7). ↩
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CN110304989A patent (Search Result 7). ↩
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CN110304989A patent (Search Result 7). ↩
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Transition metal-catalyzed C–H addition (Search Result 12). ↩
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Transition metal-catalyzed C–H addition (Search Result 12). ↩
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Bifunctional ionic liquid catalysis (Search Result 13). ↩
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Bifunctional ionic liquid catalysis (Search Result 13). ↩
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Propargylic carbocation mechanism (Search Result 14). ↩
-
PubChem crystal data (Search Result 16). ↩
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PubChem crystal data (Search Result 16). ↩
Scientific Research Applications
9-(2-Tert-butylphenyl)-9H-fluorene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. Its structural features may contribute to the development of new drugs.
Industry: It is used in the production of advanced materials, including polymers and resins. Its stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which 9-(2-Tert-butylphenyl)-9H-fluorene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The tert-butyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The fluorene core provides a rigid structure that can fit into specific binding sites, modulating the activity of the target molecules.
Comparison with Similar Compounds
Key Observations :
- Steric Effects: The tert-butyl group in this compound introduces greater steric hindrance compared to the benzyl group in 9-benzyl-9H-fluorene, reducing crystallization tendencies and enhancing solubility in non-polar media .
- Electronic Effects : Perfluorophenyl substituents (e.g., in 9-(perfluorophenyl)-9H-fluorene) lower electron density via inductive withdrawal, contrasting with the electron-donating tert-butyl group .
Physicochemical Properties
Acidity and Bond Dissociation
- 9-(Perfluorophenyl)-9H-fluorene : Exhibits a pKa of ~28 in THF, attributed to the electron-withdrawing fluorine substituents stabilizing the conjugate base .
- Bond Dissociation Free Energy (BDFE) : For 9-(perfluorophenyl)-9H-fluorene, BDFE values range from 66–70 kcal/mol , influenced by metal-ligand interactions in coordination complexes. The tert-butyl analog may exhibit weaker C–H bonds due to steric strain .
Solubility and Stability
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed for 9H-fluorene derivatives, and how are they optimized for structural specificity?
- Answer : The Pd(0)-catalyzed cross-coupling of 1,1-diboronates with 2,2'-dibromobiphenyls is a robust method for synthesizing 9H-fluorene derivatives. This approach achieves high yields (up to 92%) under mild conditions (room temperature, THF solvent) while minimizing side reactions like deborylation . For sterically hindered derivatives (e.g., 2-tert-butylphenyl substituents), slow addition of diboronates and controlled reaction temperatures (20–25°C) improve regioselectivity. Post-synthetic purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures product purity.
Q. How does the acidity of the 9-position hydrogen in 9H-fluorene derivatives influence their reactivity?
- Answer : The 9-position hydrogen exhibits significant acidity (pKa ~28 in THF), enabling base-assisted deprotonation and subsequent functionalization. For example, oxidation with H₂O₂ in DMSO/KOH selectively generates 9H-fluorene-9-one via a carbocation intermediate . This reactivity is exploited in photochemical studies, where the 9-position acts as a reactive site for hydroxylation or ketone formation under UV irradiation . Kinetic isotopic effect (KIE) studies using deuterated analogs confirm the role of H-atom abstraction in these pathways .
Q. What analytical techniques are recommended for characterizing 9H-fluorene derivatives and their oxidation products?
- Answer :
- APPI-MS : Detects molecular ions ([M]⁺) and hydrogen adducts ([M+H]⁺), with negative ion traces (e.g., m/z 165 for deprotonated 9H-fluorene) confirming acidity .
- GC-MS : Resolves non-polar derivatives (e.g., 9H-fluorene-9-one) using DB-5MS columns and helium carrier gas .
- HPLC-DAD : Quantifies polar photooxidation products (e.g., 9H-fluorene-9-ol) with C18 columns and acetonitrile/water gradients .
Advanced Research Questions
Q. How can researchers resolve contradictions in identifying photooxidation products when impurities are present?
- Answer : Impurities in starting materials (e.g., phenanthrene contaminated with 9H-fluorene) can lead to misattribution of oxidation products. To mitigate this:
- Purification : Use recrystallization or preparative HPLC to achieve >99.5% purity for reactants .
- Control experiments : Compare reaction outcomes with/without UV exposure and isotopic labeling (e.g., ¹⁸O₂ tracing) to distinguish primary vs. secondary oxidation pathways .
- Table 1 : Key photooxidation products and their origins:
| Product | Source (Pure vs. Impure Reactant) | Relative Abundance (%) |
|---|---|---|
| 9H-fluorene-9-one | Impure phenanthrene | 1.2 |
| 9H-fluorene-9-one | Pure 9H-fluorene | 0.29 |
| 6H-dibenzo[b,d]pyran-6-ol | Secondary oxidation | <0.1 |
Q. What methodological approaches are effective in determining bond dissociation free energy (BDFE) of C–H bonds in 9H-fluorene-based complexes?
- Answer : BDFE values are derived via:
- Thermochemical cycles : Combining redox potentials (cyclic voltammetry) and pKa values (UV-Vis titration in THF) using the equation:
.-
DFT calculations : B3LYP/def2-TZVP optimizations correlate experimental BDFEs (e.g., 70 kcal mol⁻¹ for Fe complexes) with computed gas-phase values (66 kcal mol⁻¹) .
-
Table 2 : Experimental vs. calculated BDFEs:
System Experimental BDFE (kcal mol⁻¹) DFT BDFE (kcal mol⁻¹) Fe-PNNP complex 70 66 Free iPrPNNP ligand — 90
-
Q. How do structural modifications at the 9-position of 9H-fluorene affect photophysical properties in polymer solar cells (PSCs)?
- Answer : Alkoxy substituents and molecular weight critically influence PSC efficiency:
- Alkoxy positioning : Para-alkoxy groups (e.g., in P1) enhance π-conjugation and reduce bandgap (1.8 eV vs. 2.1 eV for ortho-substituted P2), increasing short-circuit current (JSC = 12.1 mA cm⁻²) .
- Molecular weight : High-MW P1 (PDI = 2.1) achieves 6.52% PCE with PC71BM, while low-MW analogs (PDI = 1.3) suffer from poor film morphology and charge transport .
- Additives : 1,8-diiodooctane (DIO) optimizes nanoscale phase separation, boosting PCE by 4% .
Methodological Notes
- Synthetic protocols : Prioritize inert atmospheres (N₂/Ar) to prevent oxidation during metal-catalyzed reactions .
- Data validation : Cross-reference APPI-MS findings with NMR (¹H/¹³C) and IR spectroscopy to confirm functional groups .
- Computational tools : Use Gaussian 16 for DFT workflows and Multiwfn for bond order analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
